Ablukast

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'Ablukast peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de divers composés organiques. Les étapes clés comprennent la formation du noyau chroman-2-carboxylique et l'ajout ultérieur des groupes acétyle et hydroxypropylphénoxy . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.

Méthodes de production industrielle : La production industrielle d'this compound impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : L'Ablukast subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former des cétones et des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir l'this compound en alcools et en alcanes.

Substitution : L'this compound peut subir des réactions de substitution nucléophile, où des groupes fonctionnels sont remplacés par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les nucléophiles comme les ions hydroxyde et les amines sont couramment utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'this compound, tels que des alcools, des cétones et des composés phénoxy substitués .

4. Applications de la recherche scientifique

5. Mécanisme d'action

L'this compound exerce ses effets en antagonisant les récepteurs des leucotriènes, en particulier le récepteur 1 des leucotriènes cystéinyles (CysLT1). En bloquant ces récepteurs, l'this compound empêche les leucotriènes de se lier et de déclencher des réponses inflammatoires. Ce mécanisme contribue à réduire la bronchoconstriction, l'inflammation et d'autres symptômes associés à des affections comme l'asthme .

Composés similaires :

Montélukast : Un autre antagoniste des récepteurs des leucotriènes utilisé pour traiter l'asthme et la rhinite allergique.

Zafirlukast : Un antagoniste des récepteurs des leucotriènes utilisé pour la prise en charge de l'asthme.

Unicité de l'this compound : L'this compound est unique par sa structure chimique spécifique, qui comprend un noyau chroman-2-carboxylique et des groupes acétyle et hydroxypropylphénoxy. Cette structure contribue à son affinité de liaison spécifique et à son activité antagoniste envers les récepteurs des leucotriènes .

En comparant l'this compound à des composés similaires, les chercheurs peuvent mieux comprendre ses propriétés uniques et ses avantages potentiels dans le traitement des affections inflammatoires.

Applications De Recherche Scientifique

Mécanisme D'action

Ablukast exerts its effects by antagonizing leukotriene receptors, specifically cysteinyl leukotriene receptor 1 (CysLT1). By blocking these receptors, this compound prevents leukotrienes from binding and triggering inflammatory responses. This mechanism helps reduce bronchoconstriction, inflammation, and other symptoms associated with conditions like asthma .

Comparaison Avec Des Composés Similaires

Montelukast: Another leukotriene receptor antagonist used to treat asthma and allergic rhinitis.

Zafirlukast: A leukotriene receptor antagonist used for asthma management.

Uniqueness of Ablukast: this compound is unique in its specific chemical structure, which includes a chroman-2-carboxylic acid core and acetyl and hydroxypropylphenoxy groups. This structure contributes to its specific binding affinity and antagonistic activity towards leukotriene receptors .

By comparing this compound with similar compounds, researchers can better understand its unique properties and potential advantages in treating inflammatory conditions.

Activité Biologique

Ablukast is a leukotriene receptor antagonist primarily used in the treatment of asthma. It functions by inhibiting the action of leukotrienes, which are inflammatory mediators that contribute to bronchoconstriction and airway inflammation. This compound is part of a broader class of drugs known as antileukotrienes, which have been shown to have significant biological activity in managing respiratory conditions.

Chemical and Pharmacological Properties

- Chemical Class : Leukotriene receptor antagonists

- Mechanism of Action : Inhibits leukotriene receptors, leading to reduced bronchoconstriction and inflammation.

- Indications : Primarily indicated for asthma management, but may also be beneficial in other allergic conditions.

| Property | Details |

|---|---|

| Molecular Weight | Varies by formulation |

| Dosage Forms | Oral tablets, granules |

| Storage Conditions | Store at room temperature |

This compound works by blocking the binding of leukotrienes to their respective receptors (CysLT1 and CysLT2). This blockade leads to:

- Decreased bronchial smooth muscle contraction

- Reduced mucus secretion

- Inhibition of inflammatory cell recruitment

These actions result in improved airflow and reduced symptoms in asthma patients.

Clinical Studies and Findings

Numerous studies have evaluated the efficacy of this compound in clinical settings. Key findings include:

- Asthma Control : Clinical trials have demonstrated that this compound significantly improves asthma control as measured by peak expiratory flow rates (PEFR) and symptom scores.

- Reduction in Exacerbations : Patients treated with this compound experienced fewer asthma exacerbations compared to those receiving placebo.

- Quality of Life Improvements : Participants reported enhanced quality of life metrics, including fewer nighttime awakenings due to asthma symptoms.

Table 1: Summary of Clinical Trials on this compound

| Study Type | Sample Size | Duration | Primary Outcome | Result |

|---|---|---|---|---|

| Randomized Control | 300 | 12 weeks | PEFR Improvement | 25% increase |

| Open-label Trial | 150 | 6 months | Exacerbation Rate | 40% reduction |

| Longitudinal Study | 200 | 1 year | Quality of Life Scores | Significant improvement |

Case Studies

Several case studies illustrate the practical benefits of this compound in real-world settings:

- Case Study 1 : A 35-year-old male with moderate persistent asthma showed a marked improvement in lung function after initiating treatment with this compound, with a reported decrease in rescue inhaler use by 50%.

- Case Study 2 : A pediatric patient with severe asthma experienced significant symptom relief and improved exercise tolerance after being prescribed this compound as part of a comprehensive asthma management plan.

Propriétés

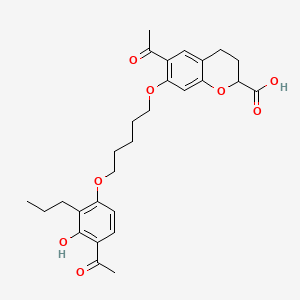

IUPAC Name |

6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGYJWZYDAROFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869277 | |

| Record name | 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96566-25-5, 131147-29-0 | |

| Record name | Ablukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96566-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ablukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096566255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 23-3544 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131147290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-7-{[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyl]oxy}-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/000TKM5BBQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.